

Application Note: Utilizing Glyphosate for the Study of the Shikimate Pathway

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Compound of Interest

Compound Name: Shikimin

Cat. No.: B1209215

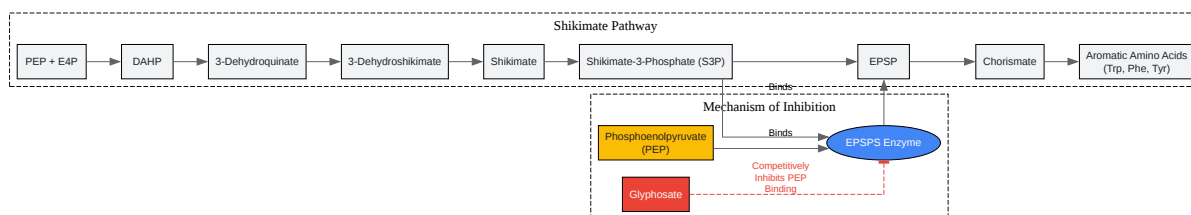
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Audience: Researchers, scientists, and drug development professionals.

Introduction The shikimate pathway is an essential metabolic route in bacteria, archaea, fungi, algae, and plants for the biosynthesis of aromatic amino acids (phenylalanine, tyrosine, and tryptophan).[1][2] These amino acids are crucial precursors for a wide range of secondary metabolites, including pigments, alkaloids, and hormones.[2] Because this pathway is absent in animals, its enzymes are attractive targets for the development of herbicides and antimicrobial agents.[3][4] Glyphosate, a broad-spectrum herbicide, is a potent and specific inhibitor of 5-enolpyruvylshikimate-3-phosphate synthase (EPSPS), a key enzyme in this pathway.[5][6] This specificity makes glyphosate an invaluable tool for studying the shikimate pathway's enzymology, regulation, and metabolic flux, as well as for screening for resistance mechanisms.

Mechanism of Action Glyphosate acts as a competitive inhibitor of EPSPS with respect to its substrate, phosphoenolpyruvate (PEP).[7][8] The inhibition occurs through the formation of a stable ternary complex consisting of the EPSPS enzyme, its first substrate shikimate-3-phosphate (S3P), and glyphosate.[7] This complex blocks the binding of PEP, thereby halting the pathway. The inhibition of EPSPS leads to the accumulation of shikimate in plant tissues and a deficiency in aromatic amino acids, ultimately causing plant death.[1][9]

Diagram: Shikimate Pathway and Glyphosate Inhibition



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Caption: Glyphosate inhibits the EPSPS enzyme, blocking the conversion of S3P to EPSP.

Applications in Research and Development

- **Enzyme Kinetics and Inhibitor Screening:** Glyphosate serves as a reference compound for studying the kinetic parameters of wild-type and mutant EPSPS enzymes. It is used to determine the Michaelis constant (K_m) for substrates and the inhibition constant (K_i) for inhibitors.
- **Metabolic Flux Analysis:** By blocking the pathway at a specific point, glyphosate allows researchers to study metabolic regulation and flux. The resulting accumulation of upstream metabolites like shikimate can be quantified to assess pathway activity under various conditions.^[10]
- **Herbicide Resistance Studies:** Glyphosate is used to investigate mechanisms of herbicide resistance, which primarily include target-site mutations in the EPSPS gene or gene amplification leading to enzyme overexpression.^[11]
- **Drug Discovery:** As the shikimate pathway is essential in many pathogenic microbes, including *Plasmodium falciparum* (malaria) and *Toxoplasma gondii*, glyphosate and its

analogs can be used as starting points for developing new antimicrobial and antiparasitic drugs.[7]

- Genetic Engineering: It is used as a selection agent in the development of glyphosate-tolerant genetically modified crops. These crops typically express a glyphosate-insensitive bacterial EPSPS enzyme.[1][8]

Quantitative Data Summary

The following tables summarize key quantitative data on the interaction between glyphosate and the EPSPS enzyme from various sources, including wild-type and resistant mutants.

Table 1: Kinetic Parameters of Wild-Type and Mutant EPSPS Enzymes

Enzyme Source & Mutation	K _m for PEP (μM)	K _i for Glyphosate (mM)	Fold Increase in Resistance (K _i)	Reference
E. coli (Wild-Type)	18.1 ± 0.7	-	-	[8]
E. coli (T97I)	-	-	-	[12]
E. coli (T97I/P101S - "TIPS")	0.1	2.4	High	[12]
GR79-EPSPS (Wild-Type)	-	-	-	[13]
GR79-EPSPS (Y40I)	Decreased 1.8-fold	Increased 1.7-fold	1.7	[13]
Zea mays (P106L)	47	-	60-fold (relative to WT)	[8]

| Eleusine indica (T102I/P106S) | - | - | 2647-fold (relative to WT) |[14] |

Table 2: Shikimate Accumulation in Response to Glyphosate Treatment

Organism	Treatment	Shikimate Concentration Change	Reference
Buckwheat Hypocotyls	1 mM Glyphosate	Accumulation of radioactive shikimate	[10] [15]
Lolium perenne (Susceptible)	Glyphosate + Clethodim	1.7-fold increase vs. glyphosate alone	[16]

| Lolium perenne (EPSPS Overexpression) | Glyphosate + Clethodim | 1.7-fold increase vs. glyphosate alone |[\[16\]](#) |

Experimental Protocols

Protocol 1: In Vitro EPSPS Enzyme Kinetics Assay

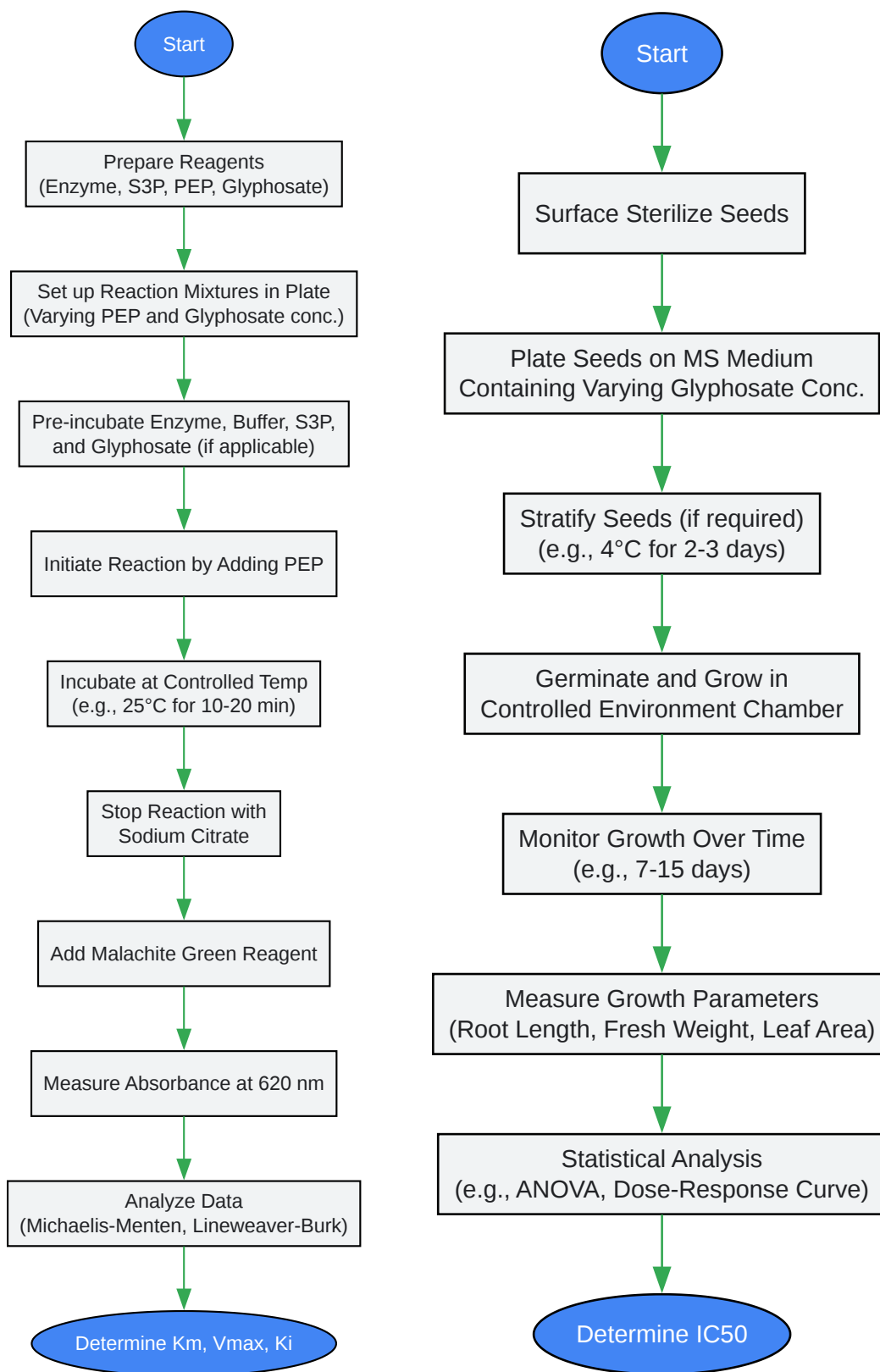
This protocol is adapted from the malachite green dye method, which measures the inorganic phosphate (Pi) released during the EPSPS reaction.[\[13\]](#)

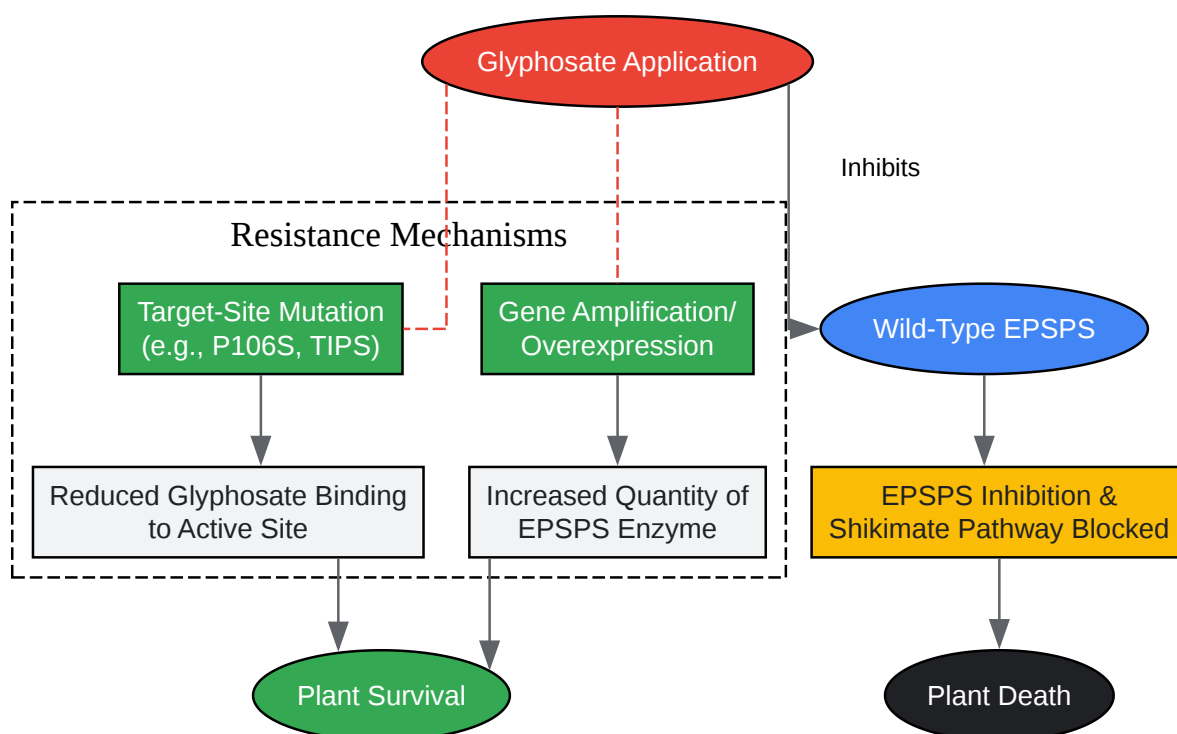
1. Materials and Reagents:

- Purified EPSPS enzyme (wild-type or mutant)
- Shikimate-3-phosphate (S3P) stock solution (e.g., 10 mM)
- Phosphoenolpyruvate (PEP) stock solution (e.g., 10 mM)
- Glyphosate stock solution (e.g., 100 mM)
- Reaction Buffer: 100 mM HEPES (pH 7.0), 5 mM KCl, 1 mM DTT
- Malachite Green Reagent: Solution A (0.045% Malachite Green in water), Solution B (4.2% ammonium molybdate in 4 M HCl). Mix 3 parts of Solution A with 1 part of Solution B. Add Tween 20 to a final concentration of 0.01%.
- Quenching Solution: 34% Sodium Citrate

- 96-well microplate and plate reader (620 nm absorbance)

2. Experimental Workflow Diagram:





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